Methyl 2-(4-bromo-2-methoxyphenoxy)acetate
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Overview
Description
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that belongs to the class of aryloxyacetates It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Formation of methoxyphenoxyethanol.
Scientific Research Applications
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo further chemical transformations. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenoxy)acetate
- Methyl 4-(4-bromophenoxy)benzoate
- 1-(3-Bromophenoxy)acetone
Uniqueness
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions .
Biological Activity
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11BrO3
- Molecular Weight : Approximately 273.1 g/mol
- Functional Groups : The compound features a methoxy group, a bromine atom, and an ester functional group, which contribute to its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Modulation : The presence of bromine and methoxy groups enhances its reactivity, allowing it to interact with specific enzymes and receptors. This interaction can modulate enzyme-substrate dynamics, influencing various biochemical pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis (programmed cell death) .
- Inhibition of Cell Migration : Studies have indicated that related compounds can inhibit the migration of cancer cells, which is crucial for preventing metastasis .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- A375 Melanoma Cells : The compound induced G2/M phase arrest and increased apoptosis rates significantly. In a dose-dependent manner, it was observed that the percentage of apoptotic cells rose from 4.3% to 61.4% after treatment for 48 hours .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Gram-positive and Gram-negative Bacteria : Similar compounds have shown moderate to good antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in A375 melanoma cells through apoptosis induction and cell cycle arrest .
- Antimicrobial Screening : Another investigation screened related compounds for their antimicrobial properties, revealing promising results against both bacterial and fungal strains .
Properties
Molecular Formula |
C10H11BrO4 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
QWFCEOHPCQLVAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)OC |
Origin of Product |
United States |
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